molecular formula C9H8N2O B030707 1H-indole-3-carbaldehyde oxime CAS No. 2592-05-4

1H-indole-3-carbaldehyde oxime

Cat. No.: B030707
CAS No.: 2592-05-4
M. Wt: 160.17 g/mol
InChI Key: BWEFEUTYNRSOKX-WDZFZDKYSA-N
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Description

1H-indole-3-carbaldehyde oxime, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

2592-05-4

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

(NZ)-N-(1H-indol-3-ylmethylidene)hydroxylamine

InChI

InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H/b11-6-

InChI Key

BWEFEUTYNRSOKX-WDZFZDKYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N\O

SMILES

C1=CC=C2C(=C1)C(=CN2)C=NO

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NO

Synonyms

Indole-3-carboxaldehyde Oxime;  NSC 525800; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What synthetic routes are commonly employed to produce 1H-indole-3-carbaldehyde oxime derivatives?

A1: Several methods have been explored for synthesizing this compound derivatives. A common starting material is 2-indolone, which can be subjected to the Vilsmeier-Haack reaction to introduce a carbaldehyde group at the 3-position. [] Subsequent N-alkylation and oximation reactions can then yield 1-alkyl-2-chloro-1H-indole-3-carbaldehyde oximes and 1-alkyl-2-phenoxy-1H-indole-3-carbaldehyde oximes. [] An alternative approach involves a one-pot synthesis of 1-alkyl-2-alkoxy-1H-indole-3-carbaldehyde oximes directly from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes through Williamson ether synthesis. [] Additionally, the hydroxyl group of the oxime moiety can be further functionalized through acylation reactions with various acyl chlorides to yield N-acyl-3-indolealdehyde oxime esters. []

Q2: What characterization techniques are commonly used to confirm the structure of newly synthesized this compound derivatives?

A2: Researchers rely on a combination of spectroscopic and analytical techniques to confirm the structures of novel this compound derivatives. These techniques often include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR is frequently employed to elucidate the structure and confirm the presence of specific protons within the molecule. [, ]
  • Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the synthesized compounds, such as the characteristic peaks for carbonyl and oxime moieties. [, ]
  • Mass spectrometry (MS): MS analysis provides information about the molecular weight of the compound and its fragmentation pattern, further supporting the proposed structure. [, ]
  • Elemental analysis: This technique determines the percentage composition of elements within the synthesized compound, confirming its purity and consistency with the expected molecular formula. [, ]

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